![molecular formula C12H16N2O3S B12589036 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol CAS No. 647014-34-4](/img/structure/B12589036.png)
1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a sulfonyl group linked to a pyridine ring via an ethene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the hydroxyl group: The hydroxyl group is introduced via selective oxidation or substitution reactions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Coupling with pyridine: The final step involves coupling the sulfonylated piperidine with a pyridine derivative through an ethene bridge, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the position adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular pathways and potential therapeutic benefits.
Industrial Applications: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ethene bridge provides rigidity to the molecule, enhancing its binding affinity.
類似化合物との比較
Piperidine derivatives: Compounds like piperine and piperidine alkaloids share the piperidine ring structure.
Pyridine derivatives: Compounds such as pyridoxine and nicotinamide contain the pyridine ring.
Sulfonyl compounds: Sulfonamides and sulfonylureas have similar sulfonyl groups.
Uniqueness: 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol is unique due to its combination of a piperidine ring, a sulfonyl group, and a pyridine ring linked by an ethene bridge. This unique structure provides distinct chemical properties and potential biological activities not found in simpler analogs.
特性
CAS番号 |
647014-34-4 |
|---|---|
分子式 |
C12H16N2O3S |
分子量 |
268.33 g/mol |
IUPAC名 |
1-(2-pyridin-3-ylethenylsulfonyl)piperidin-4-ol |
InChI |
InChI=1S/C12H16N2O3S/c15-12-3-7-14(8-4-12)18(16,17)9-5-11-2-1-6-13-10-11/h1-2,5-6,9-10,12,15H,3-4,7-8H2 |
InChIキー |
HHTJEXXUEMITOR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)S(=O)(=O)C=CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)
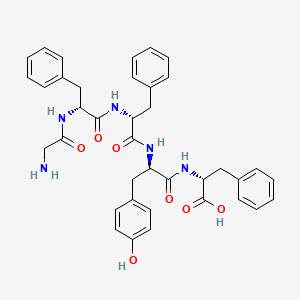
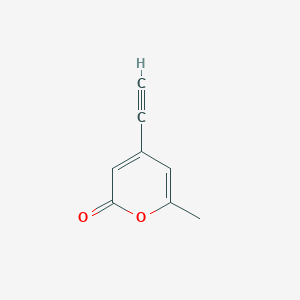
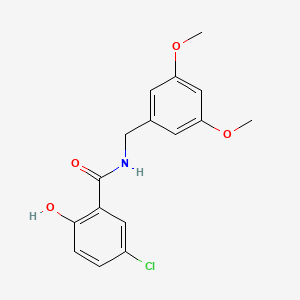
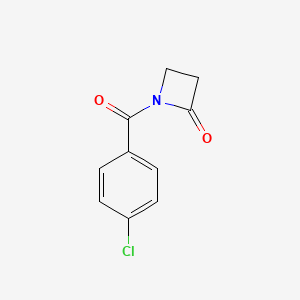
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
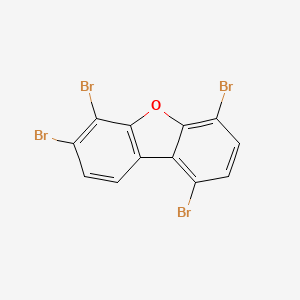
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
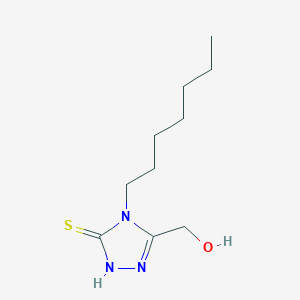
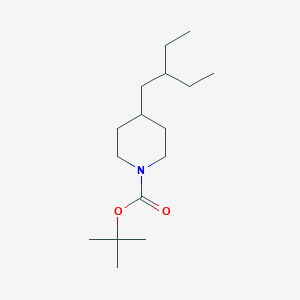
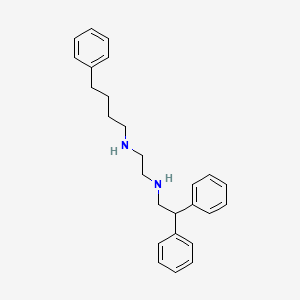
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
